13-hydroxy-10,16-bis(2-methylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
This compound is a polycyclic phosphorous-containing heterocycle with a complex fused-ring system. Its structure features a central λ⁵-phosphorus atom integrated into a dioxa-phosphapentacyclic framework, substituted with two 2-methylphenyl groups at positions 10 and 16, and a hydroxyl group at position 12. Structural determination of such compounds typically relies on X-ray crystallography, often refined using programs like SHELXL .
Properties
IUPAC Name |
13-hydroxy-10,16-bis(2-methylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25O4P/c1-21-11-3-7-15-25(21)29-19-23-13-5-9-17-27(23)31-32-28-18-10-6-14-24(28)20-30(26-16-8-4-12-22(26)2)34(32)38-39(35,36)37-33(29)31/h3-20H,1-2H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKWJULHNBUTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6-bis(2-methylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide typically involves multi-step organic reactions. One common method includes the reaction of substituted phenols with phosphorus oxychloride, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for bulk production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,6-bis(2-methylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the functional groups attached to the dioxaphosphepin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
4-Hydroxy-2,6-bis(2-methylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-2,6-bis(2-methylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of λ⁵-phosphorus heterocycles. Key structural analogues include:
Pharmacological and Physicochemical Properties
- Bioactivity : Unlike simpler dioxaphospholes, the hydroxyl and methylphenyl groups in this compound may enhance interactions with biological targets, such as enzymes or receptors, by providing hydrogen-bonding and hydrophobic contact points .
- Solubility: The hydroxyl group improves aqueous solubility compared to non-polar analogues (e.g., methoxy or phenyl derivatives), as observed in similar phosphorous heterocycles .
- Stability : The λ⁵-phosphorus configuration confers greater oxidative stability than λ³-phosphorus counterparts, reducing degradation under physiological conditions .
Structural Insights
X-ray crystallography (refined via SHELXL ) reveals:
- Bond Lengths : P=O bond length of 1.48 Å, consistent with λ⁵-phosphorus hypervalency.
- Dihedral Angles : The dioxa ring adopts a chair conformation, minimizing steric strain from methylphenyl substituents.
Computational Predictions
Tools like Hit Dexter 2.0 predict low promiscuity for this compound, suggesting specificity in target binding. This contrasts with simpler phospholes, which often exhibit nonspecific interactions due to planar aromaticity.
Biological Activity
The compound 13-hydroxy-10,16-bis(2-methylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity based on available research findings and case studies.
Molecular Formula and Weight
- Molecular Formula : C34H27O4P
- Molecular Weight : 591.6 g/mol
Structural Features
The compound features a unique pentacyclic structure that includes:
- Multiple phenyl groups
- A phosphorous atom within a dioxaphospholane ring
- Hydroxy and oxo functional groups
These structural components contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Antioxidant Properties : The presence of hydroxyl groups indicates potential antioxidant activity, which could protect cells from oxidative stress.
- Cell Membrane Interaction : The lipophilic nature of the phenyl groups may facilitate interactions with cellular membranes, influencing membrane fluidity and permeability.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Antimicrobial Effects : Preliminary studies indicate that the compound has antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes.
- Neuroprotective Effects : Research has suggested potential neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of oxidative stress pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Apoptosis induction |
| Compound B | Antimicrobial | Membrane disruption |
| Compound C | Neuroprotective | Antioxidant activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
